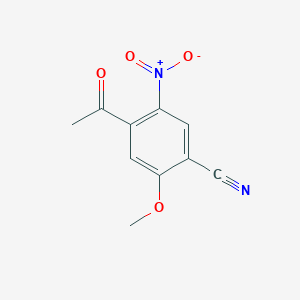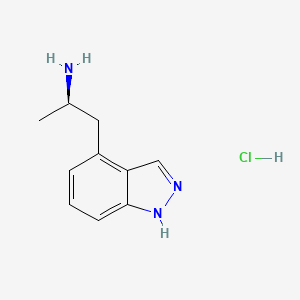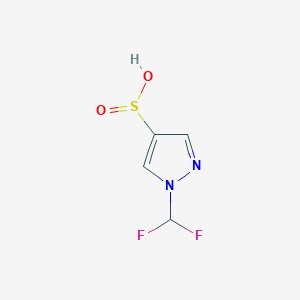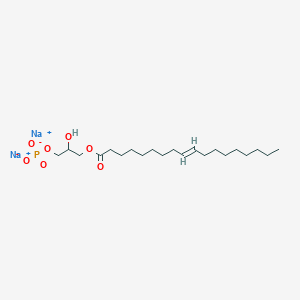
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate is a complex organic compound with significant applications in various scientific fields. It is known for its role in biological processes and its utility in industrial applications. The compound is characterized by its unique structure, which includes a phosphate group, a hydroxy group, and a long-chain fatty acid ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The process can be summarized in the following steps:
Esterification: Glycerol reacts with oleic acid in the presence of a catalyst such as sulfuric acid to form 2-hydroxy-3-(octadec-9-enoyloxy)propyl ester.
Phosphorylation: The ester is then treated with phosphoric acid or a phosphorylating agent like phosphorus oxychloride to introduce the phosphate group, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and pH to optimize the conversion rates and minimize by-products.
化学反応の分析
Types of Reactions
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound plays a role in cell signaling pathways and is used in studies related to lipid metabolism and membrane biology.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems and as a component of lipid-based formulations.
Industry: The compound is used in the formulation of cosmetics, detergents, and emulsifiers due to its surfactant properties.
作用機序
The mechanism by which sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate exerts its effects involves its interaction with cellular membranes and proteins. The compound can modulate membrane fluidity and permeability, influencing various cellular processes. It also acts as a ligand for specific receptors, triggering signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
類似化合物との比較
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate can be compared with other similar compounds such as:
Lysophosphatidic Acid (LPA): Both compounds share structural similarities and participate in similar biological processes, but this compound has unique surfactant properties.
Phosphatidic Acid (PA): While PA is a key intermediate in lipid biosynthesis, this compound is more specialized in its applications.
Glycerophosphates: These compounds are structurally related but differ in their fatty acid composition and specific biological roles.
The uniqueness of this compound lies in its combination of a long-chain fatty acid ester with a phosphate group, providing distinct physicochemical properties and biological activities.
特性
分子式 |
C21H39Na2O7P |
|---|---|
分子量 |
480.5 g/mol |
IUPAC名 |
disodium;[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C21H41O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);;/q;2*+1/p-2/b10-9+;; |
InChIキー |
HQQQHMUTGRTSKR-TTWKNDKESA-L |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


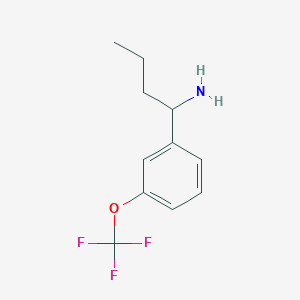

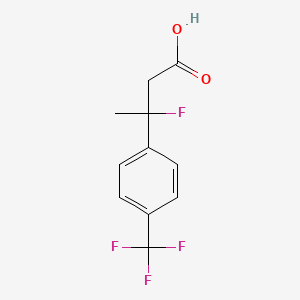
![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
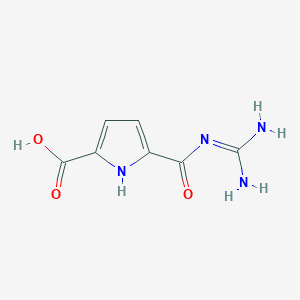

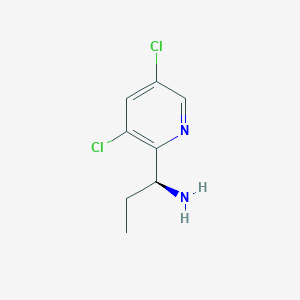
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
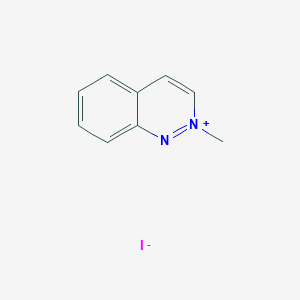
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)

